![molecular formula C15H21NO5 B562939 N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 CAS No. 1189481-50-2](/img/structure/B562939.png)
N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3
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Overview
Description
“N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3” is a specialty product used in proteomics research . It has a molecular formula of C15 2H3 H18 N O5 and a molecular weight of 298.35 .
Molecular Structure Analysis
The molecular structure of “N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3” is represented by the formula C15 2H3 H18 N O5 . This indicates that the molecule contains 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.Scientific Research Applications
Polymer Materials Chemistry and Organic Synthesis
The tert-butoxycarbonyl (BOC) group, a component of N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3, is extensively used in organic synthesis and polymer materials chemistry as a protective group for functional groups. A study by Jing, Suzuki, and Matsumoto (2019) explored the thermal decomposition of methacrylate polymers containing the BOC moiety, highlighting its role in polymer stability and degradation (Jing, Suzuki, & Matsumoto, 2019).
Antioxidant Activity
Revanna et al. (2016) synthesized and characterized a series of chiral N-boc organotellurium compounds, which demonstrated significant antioxidant activity. These findings suggest potential applications of N-boc compounds, like N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3, in the development of novel antioxidants (Revanna, Panchangam, Bhanu, & Doddavenkatanna, 2016).
Catalyst in Organic Reactions
Heydari et al. (2007) highlighted the use of N-tert-butoxycarbonylation of amines in organic reactions, emphasizing the efficiency of N-Boc-protected amino acids in peptide synthesis. This study underscores the potential use of N-tert-Boc compounds in facilitating complex organic syntheses (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Drug Development and Biomedical Research
Several studies explore the use of BOC group-containing compounds in drug development and biomedical research. For instance, research into Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine for potential antimicrobial and antidiabetic applications, as well as COVID-19 inhibition, indicates the relevance of N-tert-Boc compounds in developing new therapeutic agents (G et al., 2023).
Synthetic Chemistry
Martelli, Orena, and Rinaldi (2011) demonstrated the synthesis of enantiomerically pure 3-Amino-2-methylenealkanoates using compounds similar to N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3. This research contributes to the field of synthetic chemistry, particularly in the creation of enantiomerically pure substances (Martelli, Orena, & Rinaldi, 2011).
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[4-formyl-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(18)16-7-8-20-12-6-5-11(10-17)9-13(12)19-4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18)/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQJWNUBKOGDHF-GKOSEXJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=O)OCCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661822 |
Source
|
Record name | tert-Butyl (2-{4-formyl-2-[(~2~H_3_)methyloxy]phenoxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 | |
CAS RN |
1189481-50-2 |
Source
|
Record name | tert-Butyl (2-{4-formyl-2-[(~2~H_3_)methyloxy]phenoxy}ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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